

Glicophenone molecular formula and structure

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Compound of Interest

Compound Name: *Glicophenone*

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An In-depth Technical Guide to **Glicophenone**: Molecular Formula, Structure, and Biological Activity

Introduction

Glicophenone is a phenolic compound first isolated from licorice (*Glycyrrhiza* sp.).^{[1][2][3]} As a member of the diverse family of phytochemicals found in this traditional medicinal plant, **Glicophenone** has been a subject of interest for its chemical structure and biological properties. This technical guide provides a comprehensive overview of **Glicophenone**, detailing its molecular characteristics, physicochemical properties, isolation methods, and known biological activities, with a focus on its antibacterial effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Molecular Formula and Structure

Glicophenone is characterized by the molecular formula $C_{20}H_{22}O_6$.^{[1][2]} Its structure was elucidated through spectroscopic analysis, including high-resolution electron-impact mass spectrometry (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy.^[2]

IUPAC Name: 2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-1-(2,4-dihydroxyphenyl)ethan-1-one^[1]

Chemical Structure:

The structure of **Glicophenone** consists of a substituted phenyl ethanone backbone. Key features include:

- A 2,4-dihydroxyphenyl group attached to the carbonyl carbon of the ethanone.
- A highly substituted phenyl group attached to the alpha-carbon of the ethanone, which contains:
 - Two hydroxyl groups.
 - One methoxy group.
 - A prenyl (3-methylbut-2-en-1-yl) group.

The location of the methoxy group was confirmed by Nuclear Overhauser Effect Spectroscopy (NOESY).^[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of **Glicophenone** have been predicted through computational models.^[1] Key spectroscopic data were instrumental in its structural elucidation.^{[1][2]}

Predicted Physicochemical Properties

Property	Value	Source
Average Molecular Weight	358.3851 g/mol	[1]
Monoisotopic Molecular Weight	358.141638436 Da	[1]
Water Solubility	0.016 g/L	[1]
logP	3.11	[1]
pKa (Strongest Acidic)	7.84	[1]
Hydrogen Acceptor Count	6	[1]
Hydrogen Donor Count	4	[1]
Polar Surface Area	107.22 Å ²	[1]
Rotatable Bond Count	6	[1]

Spectroscopic Data

- High-Resolution Electron-Impact Mass Spectrometry (HR-EI-MS): This technique was used to determine the molecular formula of **Glicophenone** as C₂₀H₂₂O₆.^[2] The mass spectrum shows characteristic fragment ions at m/z 137 and 221, which indicate the presence of a methoxyl group on one of the benzene rings.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR were used to determine the chemical structure.^[1] The Nuclear Overhauser Effect Spectroscopy (NOESY) was specifically used to confirm the position of the methoxyl group.^[1]

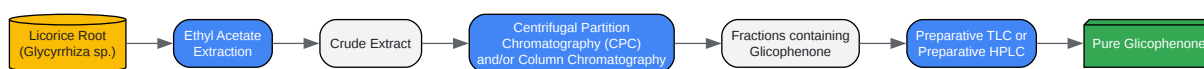
Experimental Protocols

Isolation of Glicophenone from Licorice

Glicophenone was first isolated from a commercial variety of licorice, which was tentatively identified as *Glycyrrhiza uralensis*.^{[1][2]} The general procedure for its isolation is as follows:

- Extraction: An ethyl acetate extract is prepared from the licorice root.^[2]

- **Chromatographic Separation:** The crude extract is then subjected to separation using centrifugal partition chromatography (CPC) and/or column chromatography.[2]
- **Purification:** The fractions containing **Glicophenone** are further purified using preparative Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]



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Isolation workflow for **Glicophenone**.

Antibacterial Activity Assay

The antibacterial activity of **Glicophenone** was evaluated by determining its Minimum Inhibitory Concentration (MIC) against several bacterial strains.[1][2]

- **Bacterial Strains:** The tested organisms included methicillin-sensitive *Staphylococcus aureus* (MSSA), four strains of methicillin-resistant *Staphylococcus aureus* (MRSA), *Escherichia coli* K12, and *Pseudomonas aeruginosa* PAO1.[1][3]
- **Methodology:** A standard broth microdilution method is typically used for this type of assay.
 - A serial dilution of **Glicophenone** is prepared in a suitable growth medium in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of the test bacteria.
 - The plate is incubated under appropriate conditions for the specific bacteria.
 - The MIC is determined as the lowest concentration of **Glicophenone** that completely inhibits visible bacterial growth.

Biological Activity

Glicophenone has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.^[1]

Antibacterial Spectrum

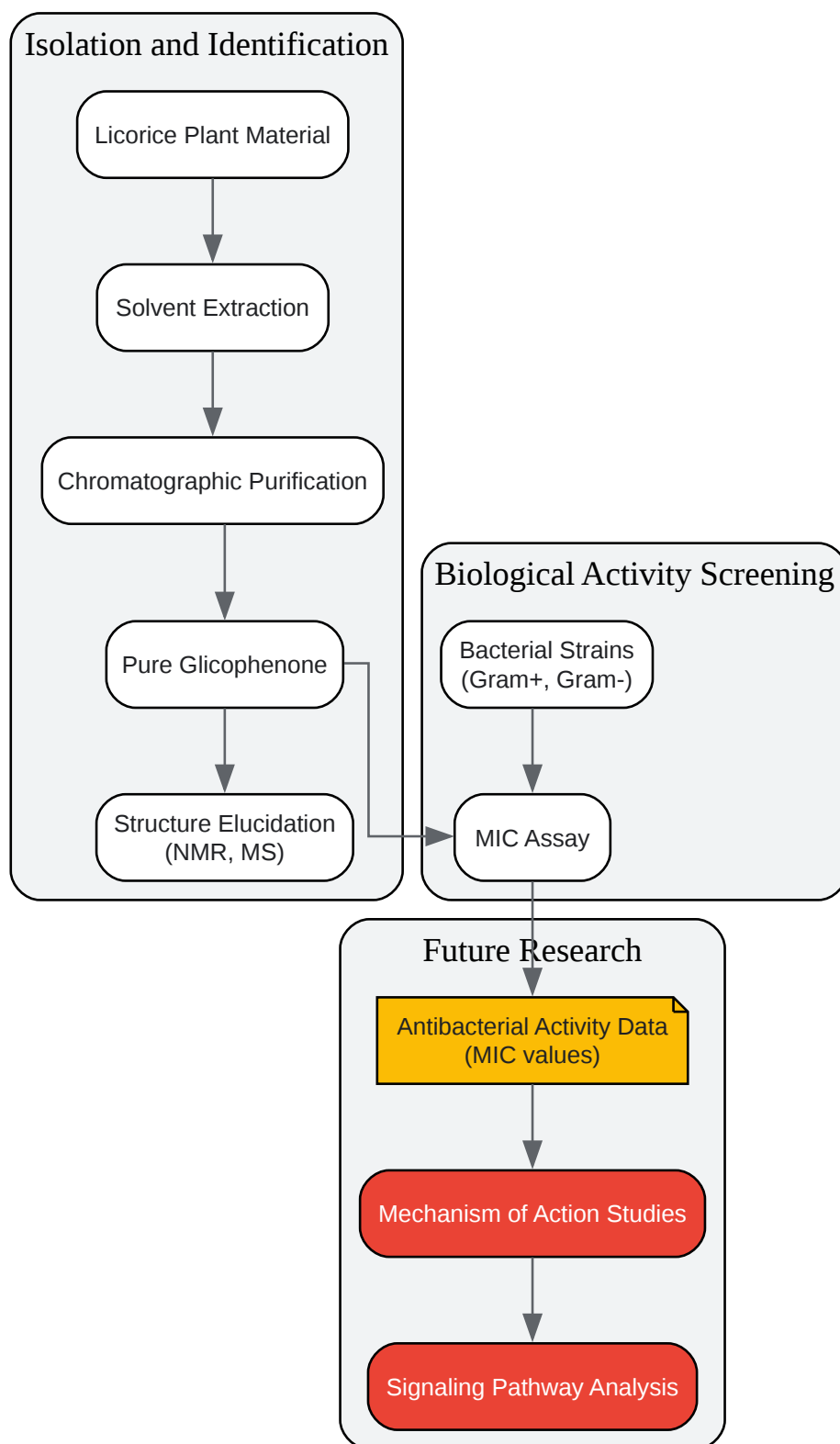
The reported Minimum Inhibitory Concentration (MIC) values for **Glicophenone** are summarized in the table below.

Bacterial Strain	Type	MIC (µg/mL)
Methicillin-Sensitive Staphylococcus aureus (MSSA)	Gram-positive	32
Methicillin-Resistant Staphylococcus aureus (MRSA)	Gram-positive	32
Escherichia coli K12	Gram-negative	> 128
Pseudomonas aeruginosa PAO1	Gram-negative	> 128

These results indicate that **Glicophenone** is active against both methicillin-sensitive and resistant strains of *S. aureus* but has negligible activity against the tested Gram-negative bacteria.^[1]

Signaling Pathways and Mechanism of Action

Based on the available scientific literature, the specific mechanism of action for **Glicophenone**'s antibacterial activity has not yet been elucidated. Furthermore, there are no published studies that link **Glicophenone** to the modulation of any specific cellular signaling pathways. While other compounds from licorice have been shown to affect pathways such as NF-κB and MAPK, similar investigations for **Glicophenone** have not been reported. Further research is required to understand the molecular targets and mechanisms underlying its biological effects.



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